molecular formula C10H9BrN2O B1629602 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone CAS No. 1000343-47-4

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone

Cat. No.: B1629602
CAS No.: 1000343-47-4
M. Wt: 253.09 g/mol
InChI Key: DWQFLZCPHJMNON-UHFFFAOYSA-N
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Description

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The presence of an amino group and a bromine atom on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 of the indole ring undergoes nucleophilic substitution under specific conditions. For example:

  • Aromatic Amination : Replacement of bromine with amines (e.g., hydrazine) yields 5-amino derivatives. This reaction is critical for generating intermediates with enhanced biological activity .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at position 5, enabling structural diversification .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Bromine → AmineHydrazine hydrate, ethanol, reflux5-Amino-7-bromoindole derivatives72–85
Suzuki CouplingPdCl₂, arylboronic acid, DMF, 80°C5-Aryl-7-aminoindole derivatives65–78

Oxidation and Reduction Reactions

The ethanone group and indole nucleus participate in redox reactions:

  • Oxidation : Treatment with KMnO₄ oxidizes the ethanone group to a carboxylic acid, forming 1-(7-amino-5-bromo-1H-indol-1-yl)carboxylic acid .

  • Reduction : NaBH₄ selectively reduces the acetyl group to a hydroxyl group, yielding 1-(7-amino-5-bromo-1H-indol-1-yl)ethanol .

Acylation and Trifluoroacetylation

The amino group at position 7 reacts with acylating agents:

  • Acetylation : Acetic anhydride in pyridine acetylates the amino group, producing 7-acetamido derivatives. These derivatives show improved cytotoxicity in cancer cell lines (IC₅₀: 7.95–12.89 µM) .

  • Trifluoroacetylation : TFAA introduces a trifluoroacetyl group at position 3, enhancing hydrogen-bonding interactions with biological targets like tubulin .

Table 2: Biological Activity of Acylated Derivatives

DerivativeCell Line Tested (Cancer Type)IC₅₀ (µM)Source
7-Acetamido-3-CF₃COHeLa (Cervical)7.95
7-Acetamido-3-CF₃COA549 (Lung)9.94

Oxime Formation

Reaction with hydroxylamine hydrochloride converts the ethanone group to an oxime, forming 1-(7-amino-5-bromo-1H-indol-1-yl)ethanone oxime. This modification is confirmed by:

  • ¹H-NMR : A singlet at δ 11.6 ppm (oxime NH) .

  • ¹³C-NMR : A carbon signal at δ 154 ppm (C=N) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at position 3:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, though yields are moderate (50–60%) due to competing side reactions .

  • Halogenation : NBS (N-bromosuccinimide) adds bromine at position 3, enabling further functionalization .

Key Reaction Mechanisms

  • Tubulin Inhibition : The 3-trifluoroacetyl group forms hydrogen bonds with Asn101 and Val181 residues in tubulin, while the 5-bromo group stabilizes π-π stacking with Tyr224 .

  • Apoptosis Induction : Mitochondrial pathway activation via caspase-3/7 upregulation is observed in treated cancer cells .

This compound’s reactivity and bioactivity underscore its potential as a scaffold for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the indole ring can influence the compound’s binding affinity to various biological receptors and enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

The presence of both amino and bromine substituents in this compound makes it unique and potentially more versatile in various applications.

Biological Activity

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrN2O, with a molecular weight of approximately 249.09 g/mol. The compound features an indole ring substituted with an amino group and a bromine atom, which are critical for its biological activity.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is essential for cell division and growth .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-79.94Inhibition of cell proliferation
A54912.89Inhibition of tubulin polymerization

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values range from 15.625 to 125 μM, indicating its potential as a bactericidal agent .

Table 2: Antimicrobial Activity

BacteriaMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity.
  • DNA/RNA Interaction : It may affect gene expression and protein synthesis through interactions with nucleic acids.

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of various indole derivatives, including this compound, it was found that the compound exhibited significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Synthesis and Evaluation

Another study focused on synthesizing new derivatives based on the indole framework, which included modifications to enhance biological activity. The results indicated that structural variations significantly influenced anticancer potency and antimicrobial efficacy .

Properties

IUPAC Name

1-(7-amino-5-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQFLZCPHJMNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646835
Record name 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-47-4
Record name 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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